N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a unique thieno[3,4-c]pyrazole core structure
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-17(2,3)22-14(12-9-25-10-13(12)21-22)20-16(24)15(23)19-8-11-5-4-6-18-7-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFRDWIKBNXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl group and the pyridin-3-ylmethyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and pyridin-3-ylmethyl-substituted molecules. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is represented as . The structure includes a thienopyrazole moiety, which is known for its biological significance. The compound's molecular weight is approximately 370.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N4O3S |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties . A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazole derivatives compared to control groups .
Anticancer Properties
Thienopyrazole compounds have been investigated for their anticancer potential . They are known to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, certain thienopyrazoles have shown efficacy against aurora kinase, a target relevant in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory activity of thienopyrazole derivatives has also been noted. These compounds can inhibit pathways involved in inflammation, such as the phosphodiesterase (PDE) pathway. Inhibition of PDE7 has been linked to reduced inflammatory responses in various models .
Antimicrobial Activity
Thienopyrazoles have demonstrated antimicrobial activity , effectively inhibiting the growth of various bacterial and fungal strains. This property makes them potential candidates for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds from this class can inhibit key enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : They may alter the expression levels of genes associated with inflammation and cancer progression.
- Interaction with Cellular Receptors : Thienopyrazoles can interact with G-protein coupled receptors (GPCRs), leading to downstream effects that modulate physiological responses.
Study on Erythrocyte Protection
A detailed investigation assessed the protective effects of thienopyrazole derivatives on erythrocytes exposed to toxic substances. The study quantified altered erythrocyte percentages across different treatment groups:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound (7a) | 12 ± 1.03 |
| Thienopyrazole Compound (7b) | 0.6 ± 0.16 |
| Thienopyrazole Compound (7e) | 28.3 ± 2.04 |
| Thienopyrazole Compound (7f) | 3.7 ± 0.37 |
| Thienopyrazole Compound (8) | 29.1 ± 3.05 |
This data illustrates the compound's capacity to reduce oxidative damage in erythrocytes significantly.
Anticancer Efficacy Study
In another study focusing on anticancer properties, various thienopyrazole derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through targeted pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
